Comparative Selectivity Profile: GNE-272 vs. BRD4 Bromodomain
GNE-272 demonstrates remarkable selectivity for the CBP/EP300 bromodomains over the structurally related BRD4 bromodomain. This is critical as many early bromodomain inhibitors exhibit significant BRD4 activity, leading to off-target transcriptional effects. In head-to-head biochemical assays (TR-FRET), GNE-272 inhibits CBP with an IC50 of 0.02 μM but exhibits only weak inhibition of BRD4(1) with an IC50 of 13 μM, representing a 650-fold selectivity window [1]. This selectivity is further supported by broad off-target screening, where at 10 μM, GNE-272 did not inhibit any kinase or receptor target by >30%, nor did it inhibit major CYP450 enzymes at concentrations >10 μM .
| Evidence Dimension | Biochemical Selectivity (IC50) |
|---|---|
| Target Compound Data | 0.02 μM (CBP); 13 μM (BRD4) |
| Comparator Or Baseline | BRD4 bromodomain (BRD4(1) isoform) |
| Quantified Difference | 650-fold selectivity for CBP over BRD4 |
| Conditions | TR-FRET biochemical assay; concentration-response curves in vitro [1] |
Why This Matters
This high level of selectivity ensures that GNE-272 specifically targets CBP/EP300-mediated transcription, avoiding the confounding effects of BRD4 inhibition that are common with less selective bromodomain probes.
- [1] Crawford, T. D., et al. (2016). Discovery of a Potent and Selective in Vivo Probe (GNE-272) for the Bromodomains of CBP/EP300. Journal of Medicinal Chemistry, 59(23), 10549–10563. View Source
